N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide

Catalog No.
S3393864
CAS No.
156214-80-1
M.F
C13H29NO5Si
M. Wt
307.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide

CAS Number

156214-80-1

Product Name

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide

IUPAC Name

4-hydroxy-N-(3-triethoxysilylpropyl)butanamide

Molecular Formula

C13H29NO5Si

Molecular Weight

307.46 g/mol

InChI

InChI=1S/C13H29NO5Si/c1-4-17-20(18-5-2,19-6-3)12-8-10-14-13(16)9-7-11-15/h15H,4-12H2,1-3H3,(H,14,16)

InChI Key

QKDAMFXBOUOVMF-UHFFFAOYSA-N

SMILES

CCO[Si](CCCNC(=O)CCCO)(OCC)OCC

Canonical SMILES

CCO[Si](CCCNC(=O)CCCO)(OCC)OCC

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide is a silane compound characterized by a triethoxysilyl group attached to a propyl chain, which is further linked to a 4-hydroxybutyramide moiety. This compound has a molecular formula of C13H29NO5Si and a molecular weight of approximately 307.46 g/mol. The presence of both silane and hydroxybutyramide functionalities makes it suitable for various applications in materials science and biochemistry, particularly in surface modification and adhesion promotion.

Molecular Structure Analysis

The structure consists of:

  • Silane Group: Si(OCH2CH3)3, enabling bonding with inorganic surfaces.
  • Propyl Chain: Serving as a spacer that provides flexibility.
  • Hydroxybutyramide Group: -CONH2, which can interact with various organic molecules, offering potential for bioconjugation and other organic reactions.

Analytical techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography can confirm its structure.

Surface Modification and Functionalization

TEOS-HB possesses both silane and amide functionalities. The silane group (triethoxysilyl) can react with inorganic surfaces like glass or silicon dioxide (SiO2), forming covalent bonds. The amide group (4-hydroxybutyramide) provides a reactive group for further attachment of biomolecules or other functional groups (). This ability to modify surfaces makes TEOS-HB valuable for creating tailored substrates for various research purposes.

One specific example is its use in the light-directed synthesis of DNA on glass surfaces. Researchers have employed TEOS-HB as an anchoring reagent to immobilize photocleavable linker molecules onto glass slides. This allows for the controlled positioning of DNA strands during the synthesis process using light irradiation (, McGall et al., 1997).

The chemical reactivity of N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide is influenced by its functional groups:

  • Silane Group: Can undergo hydrolysis or condensation reactions, forming silanol groups (Si-OH) that bond with surfaces like silicon dioxide.
  • Hydroxybutyramide Group: Participates in various organic reactions, such as forming amide bonds when reacting with carboxylic acids or imine bonds with amines .

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide exhibits significant biological activity, particularly in the field of bioconjugation. It can facilitate the attachment of biomolecules to surfaces, making it valuable for applications such as:

  • Bioimaging: Derivatives have been synthesized for creating luminescent stable aqueous suspensions of water-insoluble compounds.
  • DNA Microarrays: It serves as an anchoring reagent to immobilize biomolecules on glass surfaces, enhancing the functionality of microarrays.

The synthesis of N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide typically involves:

  • Hydrolysis of Triethoxysilane: The triethoxysilane undergoes hydrolysis to form silanol groups.
  • Amidation Reaction: The silanol reacts with 4-hydroxybutyric acid or its derivatives to form the amide bond.
  • Purification: The final product is purified through techniques such as column chromatography or recrystallization.

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide finds applications across various fields:

  • Surface Modification: Used to create self-assembled monolayers on silicon oxide surfaces.
  • Adhesion Promotion: Enhances the bonding between organic and inorganic materials.
  • Biomedical Research: Utilized in the development of biosensors and drug delivery systems due to its ability to modify surfaces for enhanced biomolecular interactions .

Interaction studies indicate that N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide can effectively bridge organic and inorganic materials. Its bifunctional nature allows it to interact with both silicate surfaces and organic molecules, making it an effective coupling agent in various chemical processes. The hydrolyzable ethoxy groups contribute to its reactivity, facilitating strong covalent bonds with substrates .

Several compounds share structural similarities with N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide. Below are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-AminopropyltriethoxysilaneContains an amine group instead of an amidePrimarily used for adhesion promotion
3-MercaptopropyltriethoxysilaneContains a thiol groupUseful in creating metal nanoparticle composites
4-Hydroxybutyric acidLacks the silane functionalityPrimarily used in pharmaceutical applications

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide stands out due to its dual functionality, allowing it to interact effectively with both organic and inorganic materials, making it versatile for applications ranging from surface coatings to biomedical devices.

Hydrolysis Kinetics of Triethoxysilyl Groups in Aqueous Media

The hydrolysis of triethoxysilyl (-Si(OCH~2~CH~3~)~3~) groups in N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide follows a stepwise proton-transfer mechanism, where each ethoxy group sequentially converts to silanol (-Si-OH). Under acidic conditions (pH 3–5), the reaction proceeds via specific acid catalysis, with a hydrolysis rate constant (k~h~) proportional to [H^+^]. In alkaline media (pH 9–11), specific base catalysis dominates, accelerating hydrolysis through hydroxide ion attack on the silicon center [3]. The overall reaction can be modeled as:

$$
\text{R-Si(OCH}2\text{CH}3\text{)}3 + 3\text{H}2\text{O} \xrightarrow{kh} \text{R-Si(OH)}3 + 3\text{CH}3\text{CH}2\text{OH}
$$

Temperature significantly impacts hydrolysis kinetics. At 25°C, the pseudo-first-order rate constant for triethoxysilyl hydrolysis in ethanol/water (1:1) is 2.45 × 10^−4^ s^−1^, increasing to 8.76 × 10^−4^ s^−1^ at 50°C [3]. Complete hydrolysis typically requires 4–6 hours under reflux conditions (80°C).

Table 1: Hydrolysis Rate Constants of Triethoxysilyl Groups Under Varied Conditions

Conditionk~h~ (s^−1^)Activation Energy (kJ/mol)
Acidic (pH 3, 25°C)1.82 × 10^−4^48.3
Neutral (pH 7, 25°C)5.14 × 10^−5^54.1
Alkaline (pH 11, 25°C)3.97 × 10^−4^42.7
Acidic (pH 3, 50°C)6.91 × 10^−4^-

Solvent polarity modulates hydrolysis rates. In polar aprotic solvents like acetone, hydrolysis accelerates due to improved water miscibility, whereas nonpolar solvents (e.g., toluene) retard the reaction by phase-separating water [3].

Silanol Condensation Dynamics on Oxide-Rich Substrates

Hydrolyzed silanol groups (-Si-OH) undergo condensation with surface hydroxyls (-M-OH) on oxide substrates (e.g., SiO~2~, Al~2~O~3~), forming stable Si-O-M covalent bonds. The condensation rate (k~c~) depends on substrate hydroxylation density, with silica (8–10 OH/nm²) exhibiting faster kinetics than alumina (4–6 OH/nm²) [2]. The reaction follows:

$$
\text{Si-OH} + \text{M-OH} \xrightarrow{kc} \text{Si-O-M} + \text{H}2\text{O}
$$

Infrared spectroscopy studies reveal two condensation pathways:

  • Water-producing condensation: Si-OH + Si-OH → Si-O-Si + H~2~O (k~cw~ = 1.2 × 10^−3^ L/mol·s)
  • Alcohol-producing condensation: Si-OH + Si-OR → Si-O-Si + ROH (k~ca~ = 3.8 × 10^−4^ L/mol·s) [3]

Substrate pretreatment with oxygen plasma enhances surface hydroxyl density by 40–60%, increasing bond formation efficiency. Optimal condensation occurs at pH 5–6, where silanol dissociation (Si-O^−^) balances with proton availability for nucleophilic attack [2].

Hydrogen Bonding Networks Through Hydroxybutyramide Moieties

The 4-hydroxybutyramide group (-NH-C(O)-CH~2~CH~2~CH~2~-OH) enables secondary interactions with polar organic substrates via hydrogen bonding. Fourier-transform infrared (FTIR) spectroscopy identifies two key bonding modes:

  • Amide-carbonyl coordination: C=O···H-N (bond energy: 25–30 kJ/mol)
  • Hydroxyl-mediated bonding: -OH···O=C (bond energy: 15–20 kJ/mol) [2]

These interactions create a supramolecular network at the interface, reducing interfacial stress by 18–22% compared to non-hydrogen-bonded systems. Molecular dynamics simulations show that hydroxybutyramide groups increase work of adhesion by 35% on polyurethane surfaces through multidentate H-bonding [2].

Interfacial Crosslinking Density Optimization Strategies

Maximizing crosslinking density at the interface requires balancing hydrolysis time, curing conditions, and solvent selection:

Table 2: Crosslinking Density Optimization Parameters

ParameterOptimal RangeEffect on Crosslinking Density
Hydrolysis time4–6 hoursEnsures complete silanol formation without premature condensation
Curing temperature110–130°CAccelerates condensation while minimizing thermal degradation
Solvent polarityε = 20–30 (e.g., acetone)Enhances reagent diffusion to the interface
Co-condensation agentTetramethyl orthosilicate (10–15 wt%)Increases Si-O-Si network connectivity by 40%

Post-curing at 150°C for 30 minutes under nitrogen increases crosslinking density from 0.12 to 0.19 mol/cm³, as measured by solvent swelling experiments. Incorporating bifunctional silanes (e.g., bis(triethoxysilyl)ethane) raises density further to 0.23 mol/cm³ through interpenetrating network formation [2] [3].

Dates

Modify: 2023-08-19

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